

The Discovery and Origin of Hirudin Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acetyl-Hirudin (54-65) sulfated	
Cat. No.:	B15578928	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirudin is a naturally occurring polypeptide renowned for its potent and specific anticoagulant properties.[1] Originally isolated from the salivary glands of the medicinal leech, Hirudo medicinalis, this peptide has played a pivotal role in the development of anticoagulant therapies and continues to be a subject of significant interest in biomedical research and drug development. This technical guide provides an in-depth exploration of the discovery, origin, biochemical properties, and mechanism of action of hirudin peptides. It includes detailed experimental protocols for their isolation and characterization, quantitative data for key parameters, and visual representations of relevant biological pathways and experimental workflows.

Discovery and Origin

The journey of hirudin from a component of leech saliva to a well-characterized therapeutic agent is a fascinating chapter in the history of medicine and biochemistry.

Initial Discovery by John Berry Haycraft (1884)

The anticoagulant properties of leech saliva were first scientifically described in 1884 by British physiologist John Berry Haycraft.[1] While investigating blood coagulation, Haycraft observed that the blood ingested by leeches remained in a fluid state. He correctly deduced that the

leech secretes a substance that actively prevents blood from clotting.[1] Through a series of experiments involving saline extracts of leech heads, he demonstrated the potent anticoagulant effect of this unknown substance, which he named "hirudin," derived from Hirudo, the Latin name for leech.

Isolation and Characterization by Fritz Markwardt (1950s)

Although Haycraft discovered its effects, the isolation of hirudin in a purified form was not achieved until the 1950s. The German pharmacologist Fritz Markwardt dedicated a significant portion of his career to studying this potent anticoagulant. In 1955, he successfully developed a method to isolate and purify hirudin from the heads of Hirudo medicinalis.[1] This breakthrough paved the way for a more detailed biochemical and pharmacological characterization of the peptide.

Natural Source of Hirudin Peptides

The primary natural source of hirudin is the salivary glands of blood-sucking leeches, most notably the European medicinal leech, Hirudo medicinalis. Hirudin is essential for the leech's feeding process, as it ensures a continuous flow of blood from the host by preventing coagulation at the bite site. Several other leech species, such as Hirudinaria manillensis, also produce variants of hirudin.

Biochemical Properties of Hirudin

Hirudin is a small, acidic polypeptide with a well-defined structure that is crucial for its biological activity.

Structure and Variants

Natural hirudin is a single-chain polypeptide typically consisting of 65-66 amino acids, with a molecular weight of approximately 7 kDa.[1] Its structure is characterized by a compact N-terminal domain containing three disulfide bonds (Cys6-Cys14, Cys16-Cys28, and Cys22-Cys39) and a long, acidic C-terminal tail. The C-terminal region is rich in acidic amino acid residues, including a sulfated tyrosine at position 63, which is critical for its high-affinity binding to thrombin.

Over the years, several isoforms of hirudin, known as hirudin variants, have been identified and characterized. These variants exhibit slight differences in their amino acid sequences. The most well-studied variants include Hirudin Variant 1 (HV1), Hirudin Variant 2 (HV2), and Hirudin PA.

Quantitative Data Summary

The following tables summarize key quantitative data for natural and recombinant hirudin variants.

Table 1: Physicochemical Properties of Hirudin Variants

Property	Hirudin Variant 1 (HV1)	Hirudin Variant 2 (HV2)	Hirudin PA
Number of Amino Acids	65[2]	72[3]	66[4]
Molecular Weight (Da)	~7000[5]	~7900	~7000
Isoelectric Point (pl)	Acidic	Acidic	Acidic

Table 2: Biological Activity and Binding Affinity of Hirudin

Parameter	Value	Reference
Specific Activity (Natural Hirudin)	10-15 ATU/μg	[6]
Specific Activity (Recombinant Hirudin)	7,000 - 18,000 ATU/mg	[1][7]
Dissociation Constant (Kd) for Thrombin	20 fM	
Association Rate Constant (kon)	Varies with ionic strength	_
Dissociation Rate Constant (koff)	Varies with ionic strength	

ATU: Antithrombin Unit. One ATU neutralizes one NIH unit of thrombin.

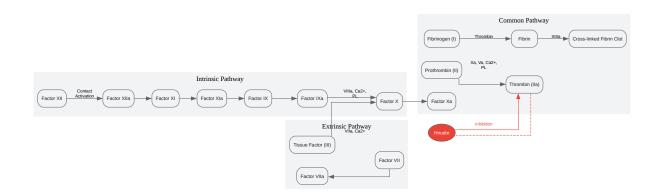
Table 3: Amino Acid Sequence of Hirudin Variant 1 (HV1)

1-10	11-20	21-30	31-40	41-50	51-60	61-65
VVYTDCT	QNLCLCE	VCGQGNK	GSDGEKN	TGEGTPK	HNDGDFE	EEYLQ
ESG	GSN	CIL	QCV	PQS	EIP	

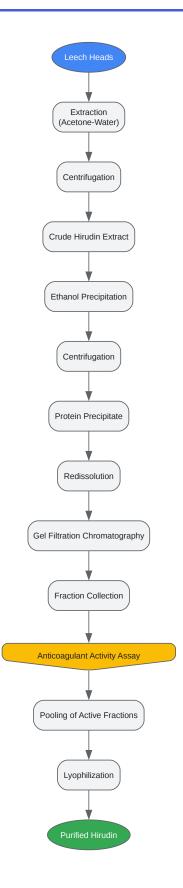
Source: UniProt P01050[8]

Mechanism of Action

Hirudin is a direct, potent, and highly specific inhibitor of thrombin, a key enzyme in the blood coagulation cascade. Unlike heparin, another commonly used anticoagulant, hirudin's inhibitory action is independent of antithrombin III.


Inhibition of Thrombin

Hirudin forms a stable, non-covalent 1:1 stoichiometric complex with α -thrombin, effectively blocking its enzymatic activity. The N-terminal domain of hirudin binds to the catalytic site of thrombin, while its acidic C-terminal tail interacts with the fibrinogen-binding site (exosite I) of thrombin. This dual-binding mechanism accounts for the high affinity and specificity of hirudin for thrombin. By inhibiting thrombin, hirudin prevents the conversion of fibrinogen to fibrin, the final step in the formation of a blood clot.


The Blood Coagulation Cascade

The following diagram illustrates the blood coagulation cascade and the point of inhibition by hirudin.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives A Review -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and evaluation of recombinant hirudin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uniprot.org [uniprot.org]
- To cite this document: BenchChem. [The Discovery and Origin of Hirudin Peptides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578928#discovery-and-origin-of-hirudin-peptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com